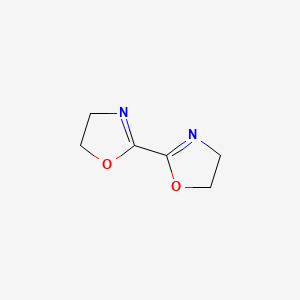

2,2'-Bis(2-oxazoline)

Overview

Description

2,2’-Bis(2-oxazoline) is a heterocyclic compound with the molecular formula C6H8N2O2 . It is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . It is used in a variety of applications, mainly in the field of pharmaceuticals, industrial, natural product chemistry, and polymers .

Synthesis Analysis

The synthesis of 2,2’-Bis(2-oxazoline) is well established and generally proceeds via the cyclisation of a 2-amino alcohol with a number of suitable functional groups . In the case of bis(oxazoline)s, synthesis is most conveniently achieved by using bi-functional starting materials, allowing both rings to be produced at once . The synthesis of oxazoline rings is also still continuing .Molecular Structure Analysis

The molecular structure of 2,2’-Bis(2-oxazoline) is characterized by two oxazoline rings. The average mass of the molecule is 140.140 Da and the mono-isotopic mass is 140.058578 Da .Chemical Reactions Analysis

2,2’-Bis(2-oxazoline) is involved in a variety of chemical reactions. For instance, it can be used as a catalyst for the enantioselective hydrosilylation of ketones . It also forms bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .Physical And Chemical Properties Analysis

2,2’-Bis(2-oxazoline) has a density of 1.5±0.1 g/cm3, a boiling point of 200.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.5±0.4 mmHg at 25°C . It also has a flash point of 64.6±15.1 °C and an index of refraction of 1.640 .Scientific Research Applications

Biomedical Materials

Poly(2-oxazoline)s, which include “2,2’-Bis(2-oxazoline)”, have shown great potential for application in the biomedical field . With the advancement of medical technology, the previous biomedical material platforms have been unable to meet the increasingly diverse application requirements, and the emergence of poly(2-oxazoline)s provides an opportunity to develop the next generation of biomedical materials .

Drug Delivery Systems

The structure and function of poly(2-oxazoline)s are highly adjustable and diverse . The water solubility of poly(2-oxazoline)s is easy to modulate and is invisible in organisms, making it suitable for the development of technologies such as drug delivery . By virtue of their structural and functional diversity, and the high control and definition that the polymerization of oxazolines offers, PAOx constitute a very attractive and versatile platform for the development of next-generation drug delivery systems .

Protein Modification

Poly(2-oxazoline)s have been applied in protein modification . The structure of poly(2-oxazoline)s is similar to that of peptide, so it is also called pseudopeptide . This similarity allows for the modification of proteins in a way that can enhance their stability and biological properties .

Gene Carriers

Poly(2-oxazoline)s have been used as gene carriers . Their tunable structure and function, along with their excellent physical and biological properties, make them suitable for this application .

Anti-fouling Interfaces

Poly(2-oxazoline)s have been used to develop anti-fouling interfaces . These interfaces are important in various biomedical applications, including the development of medical devices and implants .

Hydrogels and Biofabrication

Thanks to their biocompatibility, chemical versatility and robustness, Poly(2-alkyl-2-oxazoline)s (PAOXAs) now represent a valid alternative to poly(ethylene glycol)s (PEGs) and their derivatives in these applications, and in the formulation of bioinks for three-dimensional (3D) bioprinting .

Mechanism of Action

properties

IUPAC Name |

2-(4,5-dihydro-1,3-oxazol-2-yl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-9-5(7-1)6-8-2-4-10-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKKKCPPTESQGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=NCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300634 | |

| Record name | 2,2'-Bis(2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bis(2-oxazoline) | |

CAS RN |

36697-72-0 | |

| Record name | 36697-72-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bis(2-oxazoline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

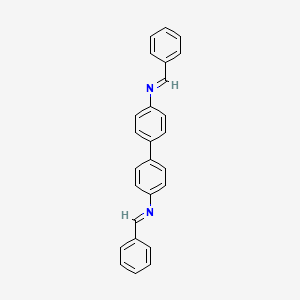

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)carbamoyl]benzoic acid](/img/structure/B1346361.png)

![1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1346377.png)